molecular formula Cr2O7-2 B078610 Dichromate Standard CAS No. 13907-47-6

Dichromate Standard

Cat. No. B078610
M. Wt: 215.99 g/mol
InChI Key: SOCTUWSJJQCPFX-UHFFFAOYSA-N
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Patent
US05250274

Procedure details

For acidification with carbon dioxide, the sodium monochromate solution is adjusted to a concentration of from 750 to 1,000 g/l Na2CrO4 and is saturated with carbonic acid in autoclaves by introduction of carbon dioxide under a pressure of from 0.5 to 1.5 MPa (5 to 15 bar). 75 to 95% conversion of monochromate ions into dichromate ions is obtained with precipitation of sodium hydrogen carbonate. The remaining conversion to 100% can be obtained by introduction of carbon dioxide in another stage after concentration to 1,300 g/l Na2CrO4 (already formed Na2CrO7.2H2O expressed in Na2CrO4 equivalents). On an industrial scale, however, this final conversion step is very complicated. The final conversion step may also be carried out with sulfuric acid or by electrolysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Na2CrO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)=O.[Cr:4]([O-:8])([O-:7])(=[O:6])=[O:5].[Na+:9].[Na+].[C:11](=[O:14])([OH:13])[OH:12]>>[Cr:4]([O:8][Cr:4]([O-:7])(=[O:6])=[O:5])([O-:7])(=[O:6])=[O:5].[C:11](=[O:12])([O-:14])[OH:13].[Na+:9] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Na2CrO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-]
Name
Type
product
Smiles
C(O)([O-])=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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